![molecular formula C5H9NO2 B029154 5-Hydroxy-1-methylpyrrolidin-2-one CAS No. 41194-00-7](/img/structure/B29154.png)
5-Hydroxy-1-methylpyrrolidin-2-one
Overview
Description
5-Hydroxy-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C5H9NO2 . It is also known by other names such as 5-HYDROXY-1-METHYL-2-PYRROLIDONE and 5-Hydroxy-N-methyl-2-pyrrolidone .
Synthesis Analysis
The synthesis of 5-Hydroxy-1-methylpyrrolidin-2-one involves the use of N-methylpyrrolidinone in a catalytic cycle employing O2 and H2 in the presence of transition metal catalysts . When treated with O2 at 75 °C, N-methylpyrrolidinone is converted into the corresponding hydroperoxide, 5-hydroperoxy-1-methylpyrrolidin-2-one .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1-methylpyrrolidin-2-one is characterized by a five-membered ring with a hydroxyl group and a carbonyl group . The InChI code for this compound is 1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3 .Chemical Reactions Analysis
In the presence of O2, the amido alcohol intermediate, 5-hydroxy-1-methylpyrrolidin-2-one, undergoes rapid oxidation to N-methylsuccinimide . This reaction is part of a regenerative hydroperoxide system .Physical And Chemical Properties Analysis
The molecular weight of 5-Hydroxy-1-methylpyrrolidin-2-one is 115.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 .Scientific Research Applications
Antioxidant Properties
5-HMP, derived from Tragia involucrata leaves, has demonstrated significant antioxidant properties . It inhibits free radicals with an IC50 value of 49.55 ± 0.75 μg/ml, comparable to that of l-ascorbic acid . This suggests its potential use in preventing oxidative stress-related diseases.
Cytotoxic Effects on Lung Cancer
The compound has shown a dose-dependent cytotoxicity on the lung cancer cell line A549, with an IC50 value of 30.00 ± 0.55 μg/ml . It also induced cell cycle arrest in A549 at S and G2/M phase, indicating its potential as a therapeutic agent against lung cancer.
Drug Binding Properties
5-HMP exhibits good drug binding properties on bovine serum albumin (BSA), with a binding constant of K 5-HMP = 2.8 ± 1.4 × 10^4 M^−1 and a corresponding binding free energy (ΔG) of -6.06 K.cal/mole . This high affinity towards BSA could enhance drug bioavailability and therapeutic efficacy.
Antimicrobial Activity
Pyrrolidinone derivatives, including 5-HMP, are known for their antimicrobial activity. They are considered promising scaffolds for developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria .
Anti-inflammatory Activity
The pyrrolidinone moiety, present in 5-HMP, is associated with anti-inflammatory effects. This biological property is essential for the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory drugs .
Antidepressant Activity
Compounds with the pyrrolidinone structure have been found to exhibit antidepressant activity. 5-HMP, as a pyrrolidinone derivative, may contribute to the synthesis of novel antidepressants .
Safety And Hazards
Future Directions
The pyrrolidine ring, which is a part of the 5-Hydroxy-1-methylpyrrolidin-2-one structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on this compound could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
5-hydroxy-1-methylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBHYULORNYSOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423780 | |
Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methylpyrrolidin-2-one | |
CAS RN |
41194-00-7 | |
Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-N-methyl-2-pyrrolidoneethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Hydroxy-1-methylpyrrolidin-2-one in the catalytic cycle described in the paper?
A1: 5-Hydroxy-1-methylpyrrolidin-2-one acts as a crucial intermediate in the catalytic cycle. [] The cycle begins with 5-hydroperoxy-1-methylpyrrolidin-2-one transferring an oxygen atom to a substrate (e.g., triphenylphosphine). This transfer generates 5-Hydroxy-1-methylpyrrolidin-2-one as a byproduct. In the presence of oxygen, this intermediate is rapidly oxidized back to the hydroperoxide, 5-hydroperoxy-1-methylpyrrolidin-2-one, thereby completing the catalytic cycle. [] This regeneration of the hydroperoxide is essential for continuous substrate oxidation.
Q2: How is the formation of 5-Hydroxy-1-methylpyrrolidin-2-one confirmed in the research?
A2: The researchers studied the oxidation of triphenylphosphine (PPh3) to triphenylphosphine oxide (OPPh3) using the described catalytic system. [] They observed the formation of 5-Hydroxy-1-methylpyrrolidin-2-one alongside OPPh3, confirming its role as an intermediate in the oxygen atom transfer process from the hydroperoxide to the substrate. []
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